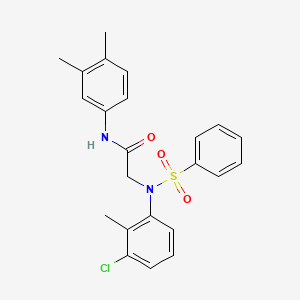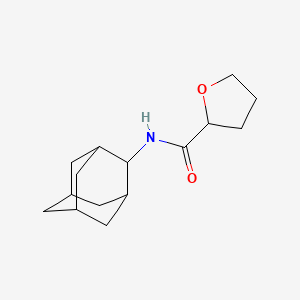![molecular formula C21H25N5O2 B6071158 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[3-(2-methylimidazol-1-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6071158.png)
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[3-(2-methylimidazol-1-yl)propyl]-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[3-(2-methylimidazol-1-yl)propyl]-1,3-oxazole-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an isoquinoline moiety, an imidazole ring, and an oxazole ring
Métodos De Preparación
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[3-(2-methylimidazol-1-yl)propyl]-1,3-oxazole-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency .
Análisis De Reacciones Químicas
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[3-(2-methylimidazol-1-yl)propyl]-1,3-oxazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the isoquinoline, imidazole, or oxazole rings.
Aplicaciones Científicas De Investigación
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[3-(2-methylimidazol-1-yl)propyl]-1,3-oxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the development of new materials, catalysts, and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[3-(2-methylimidazol-1-yl)propyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
When compared to other similar compounds, 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[3-(2-methylimidazol-1-yl)propyl]-1,3-oxazole-4-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
- 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol
- 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxy-phenyl)-ethanone
- 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity. The presence of the imidazole and oxazole rings in the target compound provides additional sites for chemical modification and potential biological activity .
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[3-(2-methylimidazol-1-yl)propyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-16-22-9-12-26(16)10-4-8-23-21(27)19-15-28-20(24-19)14-25-11-7-17-5-2-3-6-18(17)13-25/h2-3,5-6,9,12,15H,4,7-8,10-11,13-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGDEVKVIBXBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCNC(=O)C2=COC(=N2)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-1H-indol-1-yl)acetate](/img/structure/B6071083.png)
![3-[2-(1-isopropylpiperidin-2-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one](/img/structure/B6071084.png)
![2-({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6071088.png)
![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-cyclohexyl-1H-1,2,3-triazole](/img/structure/B6071108.png)
![4-[3-(3-methoxyphenyl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6071115.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-5-[(methylthio)methyl]-2-furamide](/img/structure/B6071146.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6071148.png)
![{1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6071156.png)
![1-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone](/img/structure/B6071161.png)
![4-(4-FLUOROPHENYL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B6071162.png)
![4-bromo-1-methyl-N'-[(3-methyl-1H-pyrazol-5-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6071167.png)
![2-[(4-Nitrobenzyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B6071175.png)
